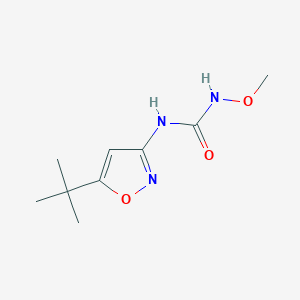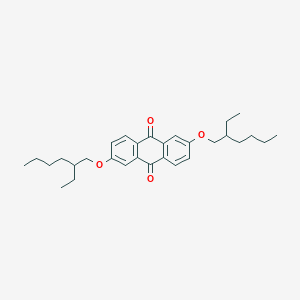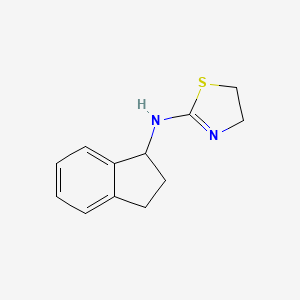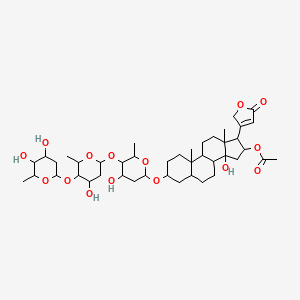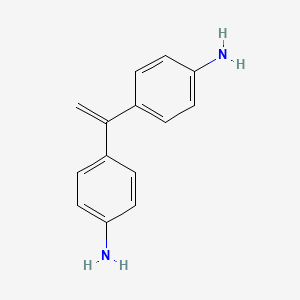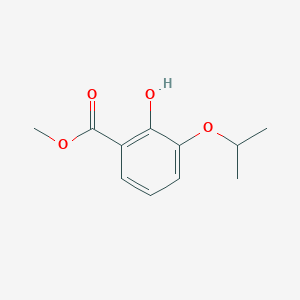
methyl 2-hydroxy-3-propan-2-yloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-hydroxy-3-propan-2-yloxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a hydroxyl group and a propan-2-yloxy group attached to the benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 2-hydroxy-3-propan-2-yloxybenzoate can be synthesized through the esterification of 2-hydroxy-3-(propan-2-yloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-3-(propan-2-yloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-hydroxy-3-propan-2-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(propan-2-yloxy)benzaldehyde.
Reduction: Formation of 2-hydroxy-3-(propan-2-yloxy)benzyl alcohol.
Substitution: Formation of various alkoxy-substituted benzoates.
Applications De Recherche Scientifique
methyl 2-hydroxy-3-propan-2-yloxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2-hydroxy-3-(propan-2-yloxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl and ester groups play a crucial role in these interactions, contributing to the compound’s overall reactivity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-methyl-2-(propan-2-yloxy)benzoate
- Methyl 5-hydroxy-2-(propan-2-yl)benzoate
- Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate
Uniqueness
methyl 2-hydroxy-3-propan-2-yloxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-9-6-4-5-8(10(9)12)11(13)14-3/h4-7,12H,1-3H3 |
Clé InChI |
FGKBJWUWISADJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
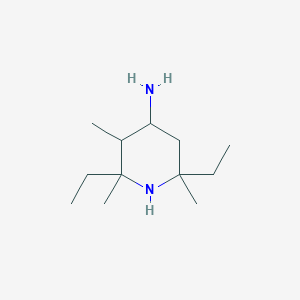
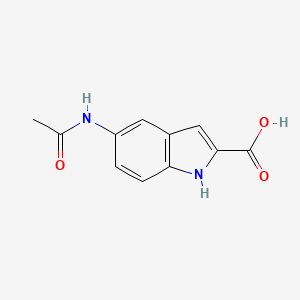
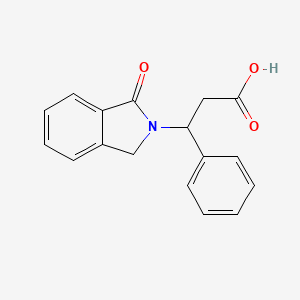
![3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B8672514.png)
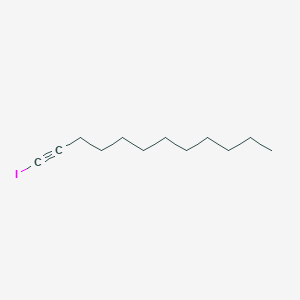
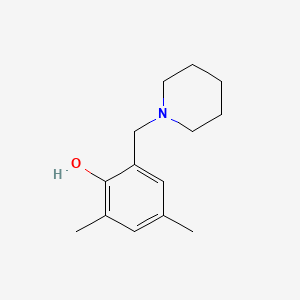
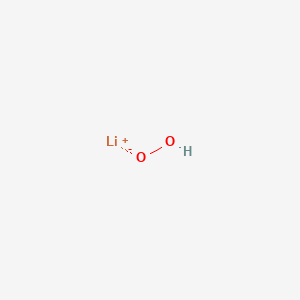
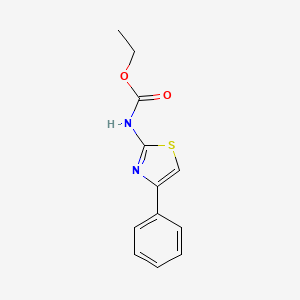
![2-[2-(Piperidin-1-yl)ethyl]aniline](/img/structure/B8672588.png)
